molecular formula C17H20BN3O3 B13097878 N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13097878
M. Wt: 325.2 g/mol
InChI Key: VXWIOPIIVPUSED-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-bromoaniline with benzoyl chloride under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 2-chloropyrimidine in the presence of a base.

    Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane moiety through a palladium-catalyzed cross-coupling reaction between the pyrimidinyl-benzamide intermediate and bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The dioxaborolane moiety is particularly important for its ability to form reversible covalent bonds with nucleophilic sites on biomolecules, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)-4-bromobenzamide: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.

    N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

N-(pyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the pyrimidine ring and the dioxaborolane moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H20BN3O3

Molecular Weight

325.2 g/mol

IUPAC Name

N-pyrimidin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-8-6-12(7-9-13)14(22)21-15-19-10-5-11-20-15/h5-11H,1-4H3,(H,19,20,21,22)

InChI Key

VXWIOPIIVPUSED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC=N3

Origin of Product

United States

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